molecular formula C15H25N6O11P B13417303 azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B13417303
M. Wt: 496.37 g/mol
InChI Key: MLMPGRLCHYPWLL-ZTXHBYEVSA-N
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Description

Azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a useful research compound. Its molecular formula is C15H25N6O11P and its molecular weight is 496.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H25N6O11P

Molecular Weight

496.37 g/mol

IUPAC Name

azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H22N5O11P.H3N/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(23)5(1-21)29-14)31-15-10(24)8(22)6(30-15)2-28-32(25,26)27;/h3-6,8-11,14-15,21-24H,1-2H2,(H2,16,17,18)(H2,25,26,27);1H3/t5-,6-,8-,9-,10-,11-,14-,15+;/m1./s1

InChI Key

MLMPGRLCHYPWLL-ZTXHBYEVSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)[O-])O)O)N.[NH4+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)COP(=O)(O)[O-])O)O)N.[NH4+]

Origin of Product

United States

Biological Activity

The compound azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate (commonly referred to as a derivative of adenosine) has garnered attention in the field of biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through an analysis of existing research, highlighting its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a purine base (6-aminopurine), which is linked to a sugar moiety (ribose) and a phosphate group. This structural configuration is pivotal for its biological functions, particularly in cellular signaling and metabolic processes.

Chemical Formula

  • Molecular Formula : C₁₃H₁₈N₅O₇P
  • Molecular Weight : 427.28 g/mol
  • Adenosine Receptor Modulation : The compound acts as an agonist at adenosine receptors (A1, A2A, A2B), influencing various physiological processes such as vasodilation, neurotransmission, and immune responses. Activation of these receptors can lead to increased intracellular cyclic AMP (cAMP) levels, modulating cellular responses to external stimuli .
  • Inhibition of Platelet Aggregation : Research indicates that this compound can inhibit platelet aggregation by acting on adenosine receptors on platelets. This effect is crucial for potential therapeutic applications in cardiovascular diseases .
  • Antioxidant Activity : Some studies suggest that derivatives of adenosine exhibit antioxidant properties, which can protect cells from oxidative stress and damage .

Study 1: Effects on Platelet Function

A study conducted on human platelets demonstrated that the activation of A2A receptors by the compound resulted in a significant reduction in platelet aggregation induced by thromboxane A2. This suggests a potential role in preventing thrombotic events .

Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capabilities of similar adenosine derivatives. Results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in cellular models, highlighting their protective effects against oxidative damage .

Study 3: Metabolic Effects

Research focusing on metabolic pathways showed that the compound influences glucose metabolism by modulating insulin signaling pathways. This could have implications for managing metabolic disorders such as diabetes .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Adenosine Receptor AgonismModulates cAMP levels
Platelet Aggregation InhibitionReduces thromboxane A2-induced aggregation
Antioxidant ActivityScavenges free radicals
Metabolic RegulationInfluences insulin signaling

Table 2: Comparative Analysis of Similar Compounds

Compound NameMolecular WeightKey Biological Activity
Adenosine267.24 g/molNeurotransmission modulation
ATP507.18 g/molEnergy transfer
Azanium Derivative427.28 g/molAntioxidant and anti-thrombotic

Scientific Research Applications

The compound azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex molecule with significant potential applications in various scientific fields. This article explores its applications, particularly in biochemistry and pharmaceuticals, while providing comprehensive data and case studies.

Biochemical Research

The compound's structure allows it to function as a nucleotide analog. Nucleotide analogs are essential tools in molecular biology for studying nucleic acid metabolism and function. They can be used to inhibit specific enzymes involved in DNA and RNA synthesis, providing insights into cellular processes.

Case Study: Inhibition of Viral Replication

Research has demonstrated that nucleotide analogs can effectively inhibit viral replication. For instance, studies on similar compounds have shown that they can interfere with the replication of viruses such as HIV and hepatitis C by mimicking natural nucleotides, thereby disrupting the viral life cycle.

Pharmaceutical Applications

Given its structural similarity to naturally occurring nucleotides, this compound may serve as a lead compound for drug development. Its phosphate group can enhance solubility and bioavailability, making it suitable for oral or injectable formulations.

Case Study: Development of Antiviral Drugs

A notable application is in the development of antiviral drugs targeting RNA viruses. Compounds with similar mechanisms have been successfully developed into therapeutics that inhibit viral polymerases, leading to reduced viral loads in infected patients.

Gene Therapy

The ability to modify genetic material makes this compound a candidate for gene therapy applications. It could potentially be used to deliver therapeutic genes into cells or to edit genes through CRISPR-Cas9 technology.

Case Study: CRISPR-Cas9 Delivery Systems

Research has shown that nucleotide phosphates can be used as part of delivery systems for CRISPR components, enhancing the efficiency of gene editing in various cell types. This application is particularly promising for treating genetic disorders.

Table 1: Comparison of Nucleotide Analog Applications

ApplicationMechanismExample CompoundsOutcomes
Viral InhibitionMimics natural nucleotidesAcyclovir, SofosbuvirReduced viral replication
Anticancer AgentsDisrupts DNA/RNA synthesisGemcitabine, CytarabineInduction of apoptosis
Gene EditingFacilitates CRISPR-Cas9 deliveryVarious phosphonucleotide analogsEnhanced gene editing efficiency

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